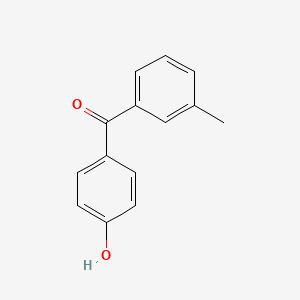

4-Hydroxy-3'-methylbenzophenone

Overview

Description

4-Hydroxy-3’-methylbenzophenone is an organic compound with the molecular formula C14H12O2 . It is also known by other names such as (4-Hydroxy-3-methylphenyl)(phenyl)methanone .

Synthesis Analysis

The synthesis of 4-Hydroxy-3’-methylbenzophenone can be achieved through various methods. One such method involves the preparation of Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) using various aromatic amines and a base catalyst in the presence of aqueous media .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3’-methylbenzophenone consists of a benzene ring attached to a phenyl group and a methanone group . The average mass of the molecule is 212.244 Da .Physical And Chemical Properties Analysis

4-Hydroxy-3’-methylbenzophenone is a pale-yellow solid that is readily soluble in most organic solvents .Scientific Research Applications

Ultraviolet Radiation Protection and Skincare

4-Hydroxy-3'-methylbenzophenone, also known as benzophenone-3 (BP-3), is commonly used as an ultraviolet filter in skincare products. It has been studied for its presence in various biological samples like urine, amniotic fluid, and placental tissue, suggesting its widespread use in sunscreens and skincare products (Ghazipura et al., 2017).

Solid-State Photochemistry

The solid-state photochemistry of methyl-substituted benzophenones, which includes compounds like 4-Hydroxy-3'-methylbenzophenone, has been explored. These studies focus on the behavior of these compounds under UV irradiation, providing insight into their stability and reactivity in solid states, relevant for materials science and pharmaceutical applications (Ito et al., 1987).

Polymer Stabilization

The compound has been examined for its role in stabilizing polymers. For instance, 2-Hydroxy-4′-vinylbenzophenone, a similar compound, has shown effectiveness in stabilizing polystyrene against light-induced degradation, indicating potential applications of similar compounds in polymer science (Hodgeman, 1979).

Analytical Chemistry and Environmental Monitoring

In analytical chemistry, 4-Hydroxy-3'-methylbenzophenone and its derivatives are crucial in developing methods for detecting environmental contaminants like parabens and triclosan in human milk, indicating their role in environmental monitoring and public health studies (Ye et al., 2008).

Biodegradation and Metabolic Studies

The metabolism and biodegradation pathways of benzophenone derivatives, including 4-Hydroxy-3'-methylbenzophenone, have been investigated in different organisms. For instance, studies on anaerobic degradation of phenolic compounds in bacteria show the conversion of these compounds into coenzyme A thioesters, which is critical for understanding environmental biodegradation processes (Biegert et al., 1993).

Drug and Cosmetic Industry

Methyl 4-hydroxybenzoate, a related compound, is extensively used in the cosmetic and pharmaceutical industries as a preservative. Studies on its structure and properties help in understanding its effectiveness and potential side effects, thus contributing to safer product formulations (Sharfalddin et al., 2020).

Safety and Hazards

Handling 4-Hydroxy-3’-methylbenzophenone requires caution. It can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

(4-hydroxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONRRMLXSPQLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622681 | |

| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3'-methylbenzophenone | |

CAS RN |

71372-37-7 | |

| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

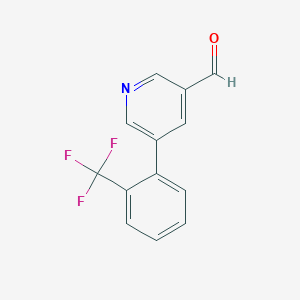

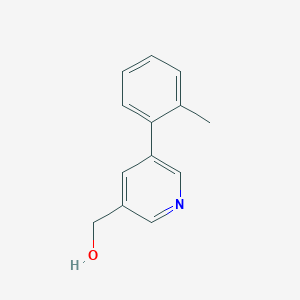

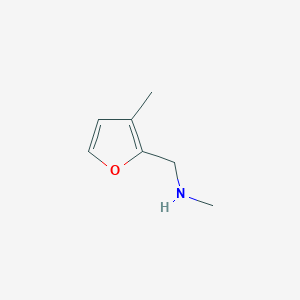

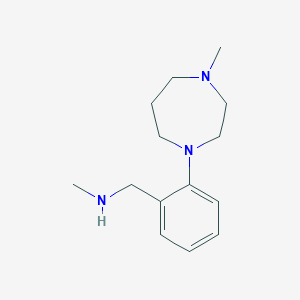

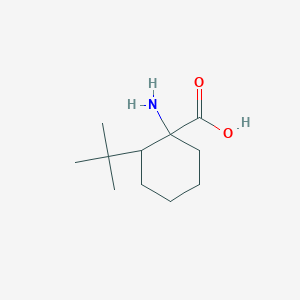

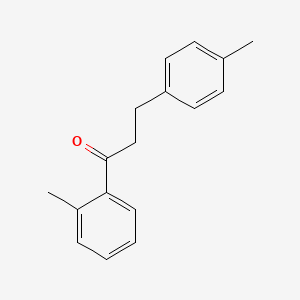

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

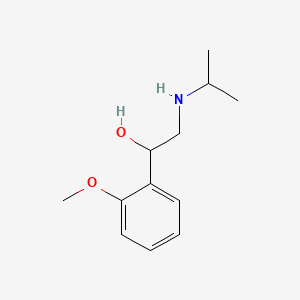

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)

![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)